4-Methoxy-N-[(oxolan-2-YL)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide
Description
4-Methoxy-N-[(oxolan-2-YL)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with a methoxy group, a sulfonamide group, and an oxadiazole ring
Properties
IUPAC Name |
4-methoxy-N-(oxolan-2-ylmethyl)-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-3-5-16-19-17(25-20-16)14-10-13(7-8-15(14)23-2)26(21,22)18-11-12-6-4-9-24-12/h7-8,10,12,18H,3-6,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYRJXPCEHXETC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NCC3CCCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-[(oxolan-2-YL)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable nitrile with hydroxylamine in the presence of a base.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzene derivative with a sulfonyl chloride in the presence of a base.
Methoxy Substitution: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Oxolan-2-YL Methyl Substitution: The oxolan-2-YL methyl group is introduced through a nucleophilic substitution reaction involving an appropriate oxirane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Substitution: The compound can undergo various substitution reactions, particularly at the benzene ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents, nucleophiles, and bases.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-[(oxolan-2-YL)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring and sulfonamide group are known to interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-[(oxolan-2-YL)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide: Unique due to the combination of the oxadiazole ring, sulfonamide group, and methoxy group.
Other Oxadiazole Derivatives: Similar in structure but may lack the sulfonamide or methoxy groups.
Other Sulfonamide Derivatives: Similar in structure but may lack the oxadiazole or methoxy groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
